5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one is a complex organic compound that features both a tetrazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of 5-aminotetrazole with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-2H-tetrazole: Shares the tetrazole ring but lacks the pyrimidine moiety.
2-Methyl-5-aminotetrazole: Another tetrazole derivative with different substituents.
Uniqueness
5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to the presence of both tetrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
77961-66-1 |
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Molecular Formula |
C6H8N8O |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5-amino-2-(2H-tetrazol-5-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N8O/c7-3-1-8-6(10-5(3)15)9-2-4-11-13-14-12-4/h1H,2,7H2,(H2,8,9,10,15)(H,11,12,13,14) |
InChI Key |
IJLBIPGGZWLVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NCC2=NNN=N2)N |
Origin of Product |
United States |
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